Tetracosahydrocoronene
Description
Tetracosahydrocoronene (C₂₄H₃₆) is a fully hydrogenated polycyclic aromatic hydrocarbon (PAH) derived from its aromatic parent structure, coronene (C₂₄H₁₂). The complete saturation of all π-electrons results in a cycloalkane system comprising 12 CH₂ and 12 CH groups . Its structure allows for multiple stereoisomers due to the axial or equatorial positioning of hydrogen atoms relative to the molecular plane, though experimental characterization of isomer distributions remains incomplete . Studies employing infrared (IR) spectroscopy and density functional theory (DFT) calculations highlight its aliphatic spectral signatures, distinct from aromatic PAHs, making it relevant in astrochemical models for interstellar medium analysis .
Properties
Molecular Formula |
C24H36 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,2,2a,3,4,4a,5,6,6a,7,8,8a,9,10,10a,11,12,12a,12b,12c,12d,12e,12f,12g-tetracosahydrocoronene |
InChI |
InChI=1S/C24H36/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h13-24H,1-12H2 |
InChI Key |
BIOIHAQCBQHPCF-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCC4CCC5CCC6CCC1C7C2C3C4C5C67 |
Canonical SMILES |
C1CC2CCC3CCC4CCC5CCC6CCC1C7C2C3C4C5C67 |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Coronene (C₂₄H₁₂)
Coronene, a fully aromatic PAH, contrasts sharply with tetracosahydrocoronene. Key differences include:
- Electronic Structure: Coronene retains a planar, conjugated π-system, whereas this compound is non-planar with single C–C bonds.
- Spectroscopic Features : Coronene exhibits aromatic C–H stretching (∼3.3 µm) and bending (11–13 µm) bands, while this compound shows aliphatic C–H stretches (∼2.9–3.0 µm) and deformation modes (6.9–7.9 µm) .
- Stability : Aromaticity confers greater thermal and chemical stability to coronene, whereas this compound is more reactive due to strain in its saturated structure.
Partially Hydrogenated PAHs (e.g., Hexahydropyrene)
Partially hydrogenated PAHs, such as hexahydropyrene (C₁₆H₁₄), exhibit intermediate properties:
- Hydrogenation Degree : Hexahydropyrene retains some aromatic rings, leading to mixed IR features (e.g., overlapping aromatic and aliphatic C–H stretches).
- Isomer Complexity : Partial hydrogenation reduces stereoisomer diversity compared to this compound but increases configurational isomerism.
Fluorinated Derivative (Perfluorinated this compound, C₂₄F₃₆)
The perfluorinated analog, C₂₄F₃₆, demonstrates how functionalization alters properties:
- Adsorption Behavior : Adsorption energies of organic molecules (e.g., benzene, naphthalene) on C₂₄F₃₆ range from −15 to −25 kcal/mol, reflecting strong van der Waals interactions (Table 1) .

- Thermochemical Stability : Fluorination enhances thermal stability compared to C₂₄H₃₆, as evidenced by geometry optimizations and partition function analyses .
Linear Alkanes (e.g., n-Tetracosane, C₂₄H₅₀)
Linear alkanes like n-tetracosane differ fundamentally in structure and application:
- Molecular Geometry : Linear vs. polycyclic frameworks result in distinct packing efficiencies and melting points.
- Spectral Simplicity : n-Tetracosane lacks the complex stereoisomerism and deformation modes seen in this compound .
Research Findings and Data Tables
Table 1: Structural and Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

